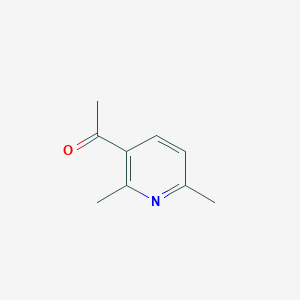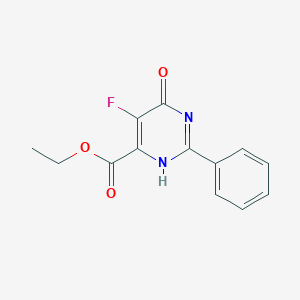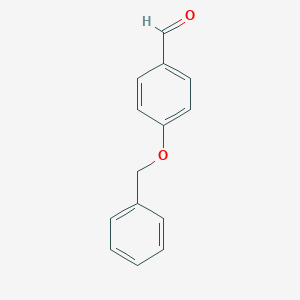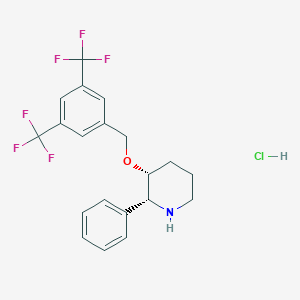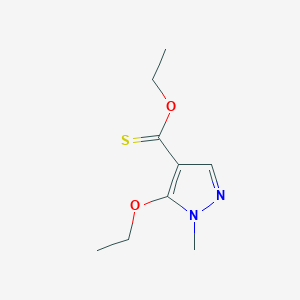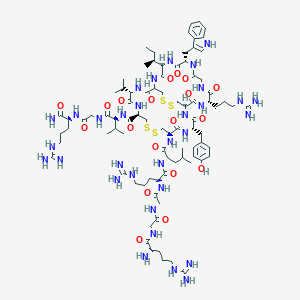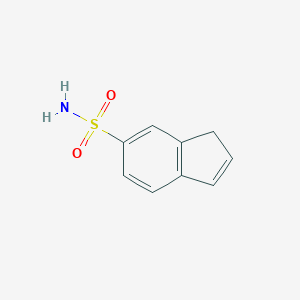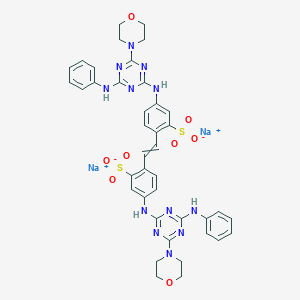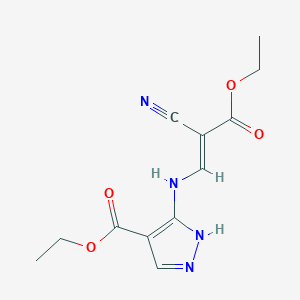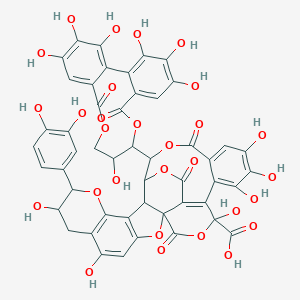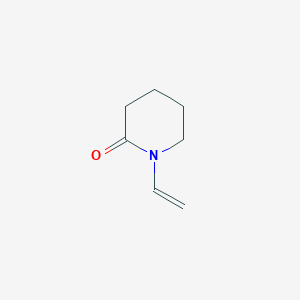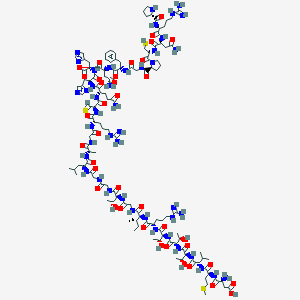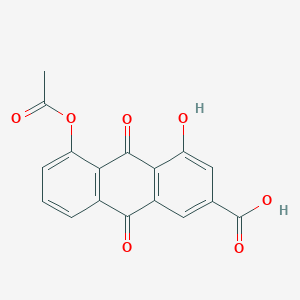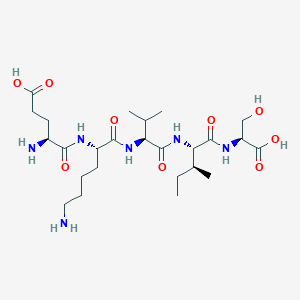
Glutamyl-lysyl-valyl-isoleucyl-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamyl-lysyl-valyl-isoleucyl-serine, also known as EKAVS, is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, including glutamic acid, lysine, valine, isoleucine, and serine. In
作用機序
The mechanism of action of Glutamyl-lysyl-valyl-isoleucyl-serine involves its ability to bind to specific receptors on the surface of immune cells. This binding triggers a cascade of cellular signaling events that ultimately lead to the activation of immune cells. Glutamyl-lysyl-valyl-isoleucyl-serine also stimulates the production of cytokines, which are signaling molecules that play a crucial role in the immune response.
生化学的および生理学的効果
Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to have various biochemical and physiological effects. In addition to its immune-stimulating properties, Glutamyl-lysyl-valyl-isoleucyl-serine can also promote wound healing by stimulating the proliferation of skin cells. This peptide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the significant advantages of using Glutamyl-lysyl-valyl-isoleucyl-serine in lab experiments is its ability to stimulate the immune system without causing adverse effects. This peptide is also relatively easy to synthesize using SPPS. However, one of the limitations of using Glutamyl-lysyl-valyl-isoleucyl-serine is its relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research of Glutamyl-lysyl-valyl-isoleucyl-serine. One area of interest is the potential use of this peptide in cancer immunotherapy. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to enhance the activity of immune cells, which could be useful in the treatment of cancer. Another area of interest is the development of more stable analogs of Glutamyl-lysyl-valyl-isoleucyl-serine, which could increase its effectiveness in various applications.
Conclusion:
In conclusion, Glutamyl-lysyl-valyl-isoleucyl-serine is a peptide that has significant potential in scientific research. Its ability to stimulate the immune system and promote wound healing makes it a promising candidate for various applications. With further research, Glutamyl-lysyl-valyl-isoleucyl-serine could have significant implications in the fields of immunology, cancer therapy, and wound healing.
合成法
The synthesis of Glutamyl-lysyl-valyl-isoleucyl-serine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by temporary functional groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the temporary functional groups are removed, and the peptide is cleaved from the solid support.
科学的研究の応用
Glutamyl-lysyl-valyl-isoleucyl-serine has been found to have various potential applications in scientific research. One of the significant applications is in the field of immunology. Glutamyl-lysyl-valyl-isoleucyl-serine has been shown to stimulate the immune system by activating T cells and promoting the production of cytokines. This peptide can also enhance the activity of natural killer cells, which are essential components of the innate immune system.
特性
CAS番号 |
142525-10-8 |
|---|---|
製品名 |
Glutamyl-lysyl-valyl-isoleucyl-serine |
分子式 |
C25H46N6O9 |
分子量 |
574.7 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H46N6O9/c1-5-14(4)20(24(38)29-17(12-32)25(39)40)31-23(37)19(13(2)3)30-22(36)16(8-6-7-11-26)28-21(35)15(27)9-10-18(33)34/h13-17,19-20,32H,5-12,26-27H2,1-4H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,33,34)(H,39,40)/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChIキー |
FJJRCFWNKDENMI-BGZMIMFDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
配列 |
EKVIS |
同義語 |
EKVIS Glu-Lys-Val-Ile-Ser glutamyl-lysyl-valyl-isoleucyl-serine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



